

# Technical Support Center: Osimertinib Quantification in Dried Blood Spots (DBS)

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## Compound of Interest

Compound Name: Osimertinib D6

Cat. No.: B2766964

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of osimertinib in Dried Blood Spots (DBS).

## Frequently Asked Questions (FAQs)

Q1: What is the impact of hematocrit on the accuracy of osimertinib quantification in DBS?

A1: The hematocrit level in blood can influence the physical properties of a dried blood spot, such as its size and homogeneity, which can in turn affect the accuracy of drug quantification.

[1][2] Generally, higher hematocrit levels lead to smaller, more viscous blood spots.[1][2]

However, for osimertinib and its active metabolites (AZ5104 and AZ7550), studies have shown that there is no significant hematocrit bias when using validated microsampling devices like the hemaPEN for hematocrit ranges between 30% and 60%.[3][4][5][6][7]

Q2: My patient samples have hematocrit levels outside the validated 30%-60% range. What should I do?

A2: If you anticipate that study samples will have hematocrit values outside the normal or validated range, it is crucial to investigate the effect of these variations during method development and validation.[1] If a significant bias is observed, you may need to modify the analytical method or include quality control (QC) samples prepared at different hematocrit levels to ensure the accuracy of the assay.[1]

Q3: Can I use conventional filter paper-based DBS for osimertinib quantification?

A3: While conventional filter paper-based DBS methods are used, they can be more susceptible to hematocrit-related issues.[8] Volumetrically fixed sampling methodologies, such as those using devices like the hemaPEN, are recommended as they have been shown to minimize the impact of hematocrit variability and provide a more accurate alternative to traditional plasma quantitation.[8]

Q4: How do DBS-based osimertinib concentrations compare to plasma concentrations?

A4: Validated studies using microsampled DBS have demonstrated a high concordance between plasma and DBS levels for osimertinib and its metabolites.[3][4][5][6] Deming regression and Bland-Altman plots have shown a strong correlation between the two matrices, supporting the use of DBS as a reliable alternative to conventional plasma sampling for therapeutic drug monitoring (TDM).[8]

Q5: What are the stability considerations for osimertinib in DBS samples?

A5: Osimertinib and its metabolites have been found to be poorly stable in plasma at room temperature.[3][4][5][6] In contrast, they are stable in DBS for at least 10 days at room temperature, which is a significant advantage for sample collection, transport, and storage.[3][4][5][6]

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
High variability in replicate DBS measurements	Inconsistent blood volume application. Non-homogeneous spot formation due to high hematocrit.	Ensure proper training on the blood sampling technique. Use a volumetric microsampling device to ensure a fixed sample volume. Visually inspect DBS for any irregularities before analysis.
Observed bias in QC samples at low or high hematocrit levels	The analytical method is sensitive to hematocrit effects outside the validated range.	Develop and validate a correction method. This may involve creating a calibration curve with standards prepared in blood with different hematocrit levels. Consider using an alternative analytical method or sample collection technique that is less susceptible to hematocrit effects.
Poor correlation between DBS and plasma concentrations	Issues with the DBS extraction procedure. Instability of osimertinib in plasma samples leading to lower measured concentrations.	Optimize the extraction recovery from the DBS matrix. Ensure plasma samples are processed and frozen promptly after collection to minimize degradation. <a href="#">[9]</a>
Inconsistent spot size despite using a fixed-volume sampler	Improper use of the sampling device. The properties of the filter paper may be inconsistent.	Review the standard operating procedure for the sampling device. Qualify new batches of filter paper to ensure consistent performance.

## Experimental Protocols

### Hematocrit Effect Investigation

A key experiment to assess the impact of hematocrit on osimertinib quantification involves the following steps:

- **Prepare Blood Pools:** Obtain whole blood from healthy volunteers and adjust the hematocrit to various levels (e.g., 20%, 30%, 40%, 50%, 60%, and 70%) by adding or removing plasma.
- **Spike Samples:** Spike each hematocrit pool with known concentrations of osimertinib and its metabolites (e.g., low, medium, and high QC levels).
- **Create DBS:** From each spiked blood pool, create DBS samples using the intended sampling device (e.g., hemaPEN or conventional filter paper).
- **Sample Analysis:** Analyze the DBS samples using a validated LC-MS/MS method.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Evaluate Bias:** Calculate the percentage bias of the measured concentrations from the nominal concentrations for each hematocrit level. The acceptance criterion is typically within  $\pm 15\%$ .

## LC-MS/MS Method for Osimertinib Quantification

A validated ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is essential for accurate quantification.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Sample Preparation:**
  - For DBS, a specific diameter punch is taken and extracted with a suitable organic solvent (e.g., methanol) containing an internal standard.
  - For plasma, protein precipitation is performed using an organic solvent.[\[9\]](#)
- **Chromatographic Separation:**
  - Utilize a C18 analytical column.[\[9\]](#)
  - Employ a gradient elution with mobile phases such as ammonium acetate in water and methanol, both acidified with formic acid.[\[9\]](#)
- **Mass Spectrometric Detection:**

- Use a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode.<sup>[6]</sup>
- Monitor specific multiple reaction monitoring (MRM) transitions for osimertinib, its metabolites, and the internal standard.

## Quantitative Data Summary

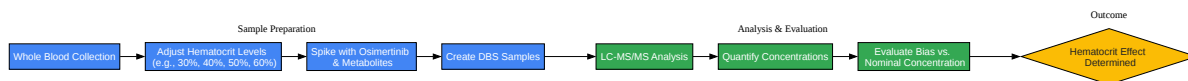
Table 1: Accuracy and Precision of Osimertinib Quantification in Plasma and DBS<sup>[3][4]</sup>

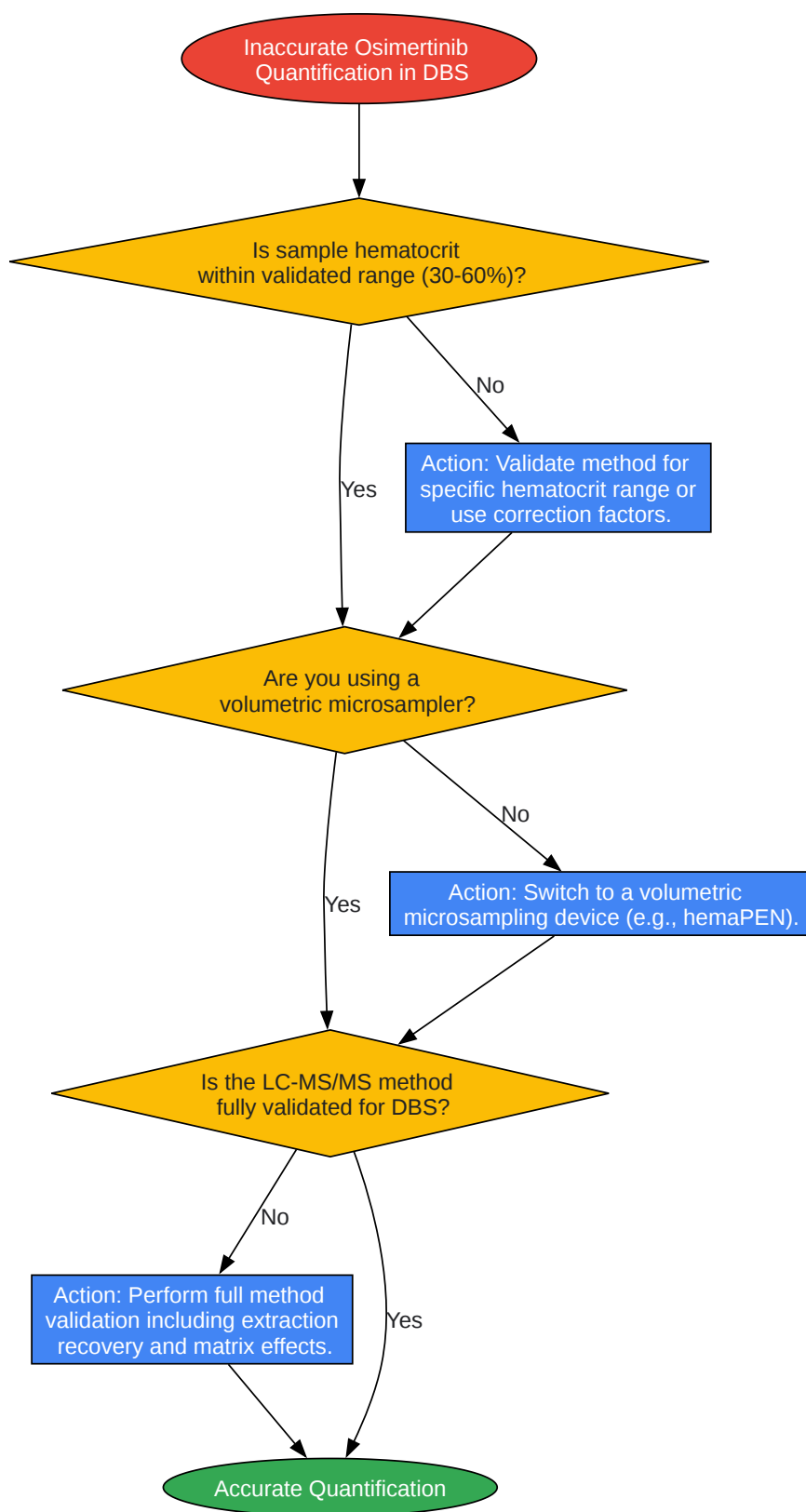
Matrix	Analyte	Concentration Range (ng/mL)	Accuracy (%)	Precision (RSD %)
Plasma	Osimertinib	1 - 729	93.2 - 99.3	0.2 - 2.3
DBS	Osimertinib	1 - 729	96.7 - 99.6	0.5 - 10.3

Table 2: Hematocrit Effect on Osimertinib Quantification in DBS<sup>[3][4][5][6][7]</sup>

Hematocrit Range	Observation
30% - 60%	No significant bias observed for osimertinib and its metabolites.

## Visualizations





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